
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Research on purine derivatives, such as the study of the crystal structure of a purine-pyrimidine hydrogen-bonded complex by Sobell (1966), highlights the significance of hydrogen bonding and molecular configuration in understanding nucleic acid structures and interactions. These findings could suggest the importance of similar purine compounds in studying DNA and RNA interactions, potentially aiding in the development of new therapeutic strategies or molecular biology techniques (H. M. Sobell, 1966).
Synthesis and Modification of Purine Derivatives
The synthesis of purine derivatives, as described by Takamatsu et al. (2001) and Kelley and McLean (1986), showcases the chemical versatility and potential for modification of the purine scaffold. These synthetic routes could be relevant for producing analogs of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide for various scientific and medicinal purposes, including as potential inhibitors or probes in biological systems (S. Takamatsu et al., 2001); (J. Kelley & Ed W. McLean, 1986).
Polyamide Derivatives and Material Science
Studies on aromatic polyamides derived from fluorene compounds, such as those conducted by Hsiao, Yang, and Lin (1999), indicate the potential of purine derivatives in material science, particularly in the development of new polymeric materials with desirable thermal and chemical properties. This could imply applications in creating novel materials for electronics, coatings, or structural components (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Anticonvulsant and Antiviral Activities
Research on the anticonvulsant and antiviral activities of purine derivatives, like the studies by Kelley et al. (1995) and Westover et al. (1981), underscores the pharmacological relevance of these compounds. These findings could suggest potential research avenues for this compound in exploring new treatments for viral infections or seizure disorders (J. Kelley et al., 1995); (J. Westover et al., 1981).
properties
IUPAC Name |
9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYWYIBQOPWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



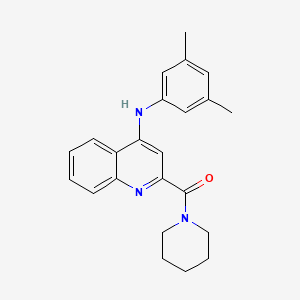
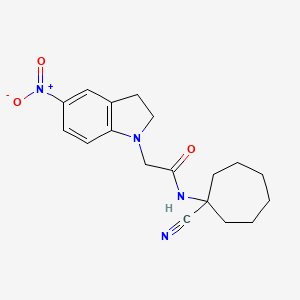
![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/no-structure.png)

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)
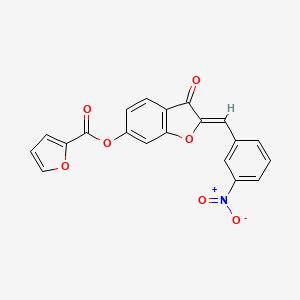
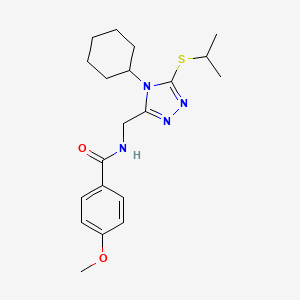
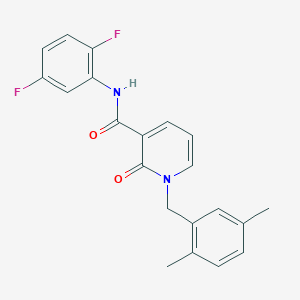
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)